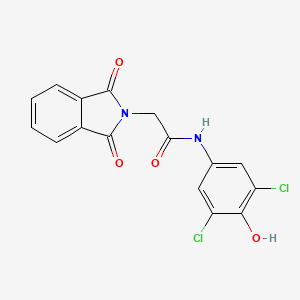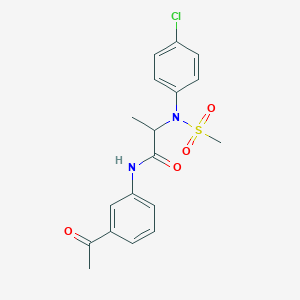
N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It is a promising therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mechanism of Action
ACY-1215 selectively inhibits N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide, a member of the histone deacetylase family that regulates the acetylation of non-histone proteins. This compound plays a crucial role in the regulation of protein degradation, cell motility, and immune response. By inhibiting this compound, ACY-1215 increases the acetylation of non-histone proteins, leading to the activation of various cellular pathways that promote cell death, cell cycle arrest, and immune response.
Biochemical and Physiological Effects:
ACY-1215 has been shown to induce apoptosis and cell cycle arrest in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. It also inhibits the proliferation and migration of cancer cells by regulating the expression of various genes involved in cell motility and angiogenesis. In neurodegenerative diseases, ACY-1215 has been shown to protect neurons from oxidative stress and promote neurite outgrowth by activating the Akt/mTOR pathway. In autoimmune diseases, it has been shown to suppress the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of ACY-1215 is its selectivity for N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, ACY-1215 has some limitations for lab experiments. It has low solubility in water, which makes it difficult to formulate for in vivo studies. It also has poor stability in plasma, which limits its half-life and efficacy in vivo.
Future Directions
There are several future directions for the research on ACY-1215. One of the major areas of interest is the development of novel formulations that improve its solubility and stability in vivo. Another area of interest is the investigation of its potential in combination with other therapeutic agents, such as chemotherapy and immunotherapy. Additionally, further studies are needed to elucidate its mechanism of action and identify potential biomarkers for patient selection and monitoring. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Scientific Research Applications
ACY-1215 has been extensively studied for its therapeutic potential in various diseases. It has shown promising results in preclinical studies for the treatment of multiple myeloma, lymphoma, leukemia, and solid tumors. ACY-1215 has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Huntington's disease, Parkinson's disease, and Alzheimer's disease. Additionally, it has been shown to have immunomodulatory effects in autoimmune diseases such as lupus and rheumatoid arthritis.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-chloro-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-12(18(23)20-16-6-4-5-14(11-16)13(2)22)21(26(3,24)25)17-9-7-15(19)8-10-17/h4-12H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBYSPWYONKHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-naphthylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]prolinamide](/img/structure/B4200222.png)
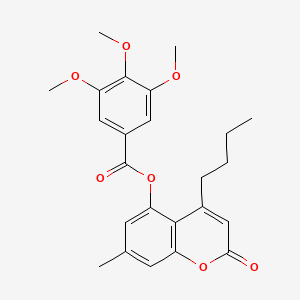
![3-(3-bromophenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4200230.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4200236.png)
![3-[2-(2,3-dihydro-1H-inden-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4200239.png)
![N-[2-(2-methoxyphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B4200245.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-benzylacetamide](/img/structure/B4200259.png)
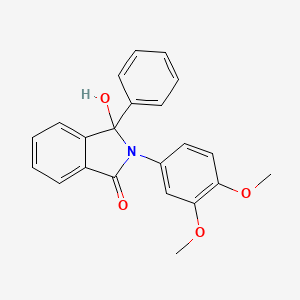
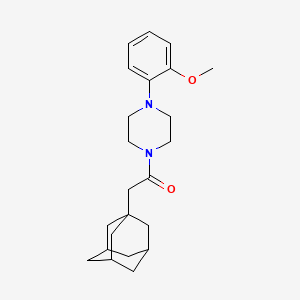
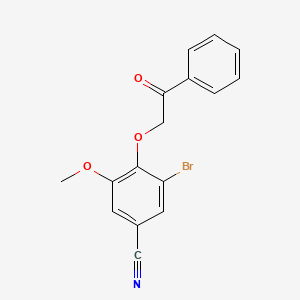

![2-[(2-ethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4200303.png)
![3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzonitrile](/img/structure/B4200306.png)
